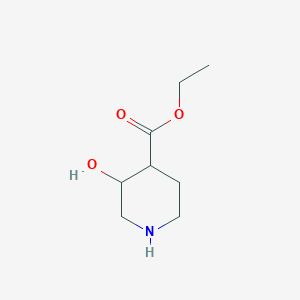

Ethyl 3-hydroxypiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQCHLWQNVCONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Ethyl 3 Hydroxypiperidine 4 Carboxylate and Its Stereoisomers

Comprehensive Retrosynthetic Analysis and Identification of Advanced Precursors

A retrosynthetic analysis of ethyl 3-hydroxypiperidine-4-carboxylate reveals several logical disconnections to identify key precursors. The primary target structure contains a 1,2-amino alcohol functionality on a piperidine (B6355638) ring. The most straightforward retrosynthetic step is the reduction of the C3-hydroxyl group's corresponding ketone, leading to an advanced precursor: ethyl 3-oxopiperidine-4-carboxylate . This β-keto ester is a pivotal intermediate in many synthetic routes.

Further disconnection of this keto-ester via a Dieckmann condensation logic points to an acyclic diester precursor, such as 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate (B1204436) google.com. This highlights a strategy where the piperidine ring is formed through an intramolecular cyclization. Another key precursor is N-Boc-piperidine-4-carboxylic acid methyl ester , which can be elaborated to introduce the required functionality chemicalbook.com. The synthesis of ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate serves as a direct precursor that can be reduced to the desired 3-hydroxy product lookchem.com. The choice of the nitrogen protecting group (e.g., Benzyl or Boc) is crucial, influencing the reaction conditions for both cyclization and subsequent deprotection steps.

Classical and Established Synthetic Approaches for the Piperidine-4-carboxylate Core

The construction of the core piperidine-4-carboxylate scaffold is a well-explored area of organic synthesis, with both linear and convergent strategies being employed.

Linear sequences typically involve the modification of a pre-existing piperidine ring. For instance, a synthesis can commence from a simple starting material like 1-benzylpiperidin-4-one researchgate.net. A Strecker-type condensation with aniline (B41778) and HCN, followed by hydrolysis and esterification, can build the 4-amino-4-carboxylate functionality, which can then be further manipulated researchgate.net.

Convergent syntheses, on the other hand, construct the ring from acyclic precursors. A classic and highly effective convergent approach is the Dieckmann condensation. This method often involves the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester like ethyl acrylate, followed by an intramolecular Dieckmann condensation of the resulting diester to yield a β-keto ester, which is a direct precursor to the piperidone core after hydrolysis and decarboxylation dtic.mil. This strategy allows for the efficient assembly of the polysubstituted piperidine ring. A patent describes the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an important intermediate, through the cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate using a base like sodium ethoxide google.com.

Cyclization reactions are fundamental to forming the piperidine ring system from open-chain precursors numberanalytics.com. The intramolecular Dieckmann condensation is a premier example, facilitating the formation of the C-C bond between the α-carbon of one ester and the carbonyl of the other, directly yielding the cyclic β-keto ester scaffold google.comdtic.mil.

Other cyclization strategies include intramolecular reductive amination of amino-aldehydes or amino-ketones and various cycloaddition reactions dtic.mil. For example, aza-Diels-Alder reactions can provide a powerful means to construct the piperidine ring with control over stereochemistry. Ring-closing metathesis (RCM) has also emerged as a versatile tool for synthesizing substituted piperidines. Additionally, novel methods such as copper-catalyzed ring-opening cyclization of hydroxycyclopropanols have been developed to access tetrahydropyran (B127337) rings, a strategy that could be adapted for piperidine synthesis nih.gov. The specific choice of cyclization method depends on the desired substitution pattern and the availability of starting materials numberanalytics.comyoutube.com.

Asymmetric and Stereoselective Synthesis of Ethyl 3-hydroxypiperidine-4-carboxylate Enantiomers

Controlling the absolute and relative stereochemistry at the C3 and C4 positions is the most challenging aspect of synthesizing ethyl 3-hydroxypiperidine-4-carboxylate. This requires the use of asymmetric and stereoselective methods.

Asymmetric synthesis relies on introducing a chiral element to influence the stereochemical outcome of a reaction.

Chiral auxiliaries are temporarily incorporated into the molecule to direct a subsequent stereoselective transformation wikipedia.orgsigmaaldrich.com. For example, chiral oxazolidinones can be used to direct aldol (B89426) reactions or alkylations with high diastereoselectivity wikipedia.org. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered wikipedia.orgsigmaaldrich.com. While specific applications to ethyl 3-hydroxypiperidine-4-carboxylate are not extensively detailed in the provided context, the principles are broadly applicable to intermediates in its synthesis.

Catalytic asymmetric induction offers a more atom-economical approach, using a substoichiometric amount of a chiral catalyst. Key strategies include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor or the enantioselective reduction of a β-keto ester intermediate are powerful methods. Rh(I) catalyzed asymmetric hydrogenation has been explored for preparing chiral 4-amino-3-hydroxy piperidines nih.gov.

Biocatalysis: Enzymes offer high stereoselectivity under mild conditions. Baker's yeast has been successfully used for the asymmetric reduction of various 1-tert-butyl 3-oxo-piperidine-dicarboxylates, yielding chiral 3-hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess nottingham.ac.uk. Similarly, specific carbonyl reductases (HeCR and DbCR) have demonstrated exceptional performance in the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, providing access to different stereoisomers with >99% ee nih.gov.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can be used to install two adjacent hydroxyl groups with controlled stereochemistry onto an olefin precursor, which could be a strategy to set the stereochemistry before ring formation epfl.ch.

Table 1: Examples of Asymmetric Synthesis Strategies for Hydroxypiperidine Derivatives

| Method/Catalyst | Substrate | Product Stereoisomer(s) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Baker's Yeast Reduction | 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate | >99% | >93% | 74% | nottingham.ac.uk |

| Baker's Yeast Reduction | 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxy-piperidine-1,4-dicarboxylate | >99% | 87% | 81% | nottingham.ac.uk |

| Carbonyl Reductase (HeCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Chiral 3-phenyl-4-hydroxypiperidine derivative | - | >99% | - | nih.gov |

| Carbonyl Reductase (DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Stereochemically distinct chiral 3-phenyl-4-hydroxypiperidine derivative | - | >99% | - | nih.gov |

In substrate-controlled synthesis, an existing chiral center in the molecule directs the formation of a new stereocenter. This is particularly relevant in the reduction of the key intermediate, ethyl 3-oxopiperidine-4-carboxylate, where the bulky carboxylate group at C4 can influence the facial selectivity of the ketone reduction at C3.

The choice of reducing agent and reaction conditions can significantly affect the diastereomeric ratio (cis vs. trans) of the resulting 3-hydroxy-4-carboxylate product. For instance, reductions that proceed via a chelation-controlled mechanism might favor the syn-diol, whereas non-chelating, sterically driven reductions (e.g., with bulky hydride reagents) might favor the anti-product. The enzymatic reductions mentioned previously are excellent examples of this principle; two different enzymes (HeCR and DbCR) acting on the same substrate yield different stereoisomers, showcasing how the catalyst's active site interacts with the substrate to control the stereochemical outcome nih.gov. The work using baker's yeast also demonstrates that the position of the ester group (at C2, C3, or C4 relative to the ketone) directs the stereochemical outcome of the reduction, yielding different diastereomers with high selectivity nottingham.ac.uk.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names/Synonyms |

|---|---|---|

| Ethyl 3-hydroxypiperidine-4-carboxylate | Ethyl 3-hydroxy-4-piperidinecarboxylate | - |

| Ethyl 3-oxopiperidine-4-carboxylate | Ethyl 3-oxo-4-piperidinecarboxylate | - |

| 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate | - | - |

| N-Boc-piperidine-4-carboxylic acid methyl ester | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Methyl-N-BOC-piperidine-4-carboxylate |

| Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | - |

| 1-benzylpiperidin-4-one | 1-benzylpiperidin-4-one | - |

| Aniline | Aniline | Phenylamine |

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | - | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | - | - |

| 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | - | - |

| 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | - | - |

Chemoenzymatic and Biocatalytic Approaches for Enantiopure Synthesis

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is critical to its biological activity and safety profile. Biocatalysis and chemoenzymatic strategies have emerged as powerful and sustainable alternatives to classical chemical methods for accessing single-enantiomer molecules. mdpi.com These approaches leverage the exquisite stereoselectivity of enzymes to perform highly specific transformations, often under mild, environmentally benign conditions. mdpi.com

In the context of Ethyl 3-hydroxypiperidine-4-carboxylate, biocatalysis offers a direct and efficient route to its various stereoisomers. A key strategy involves the stereoselective reduction of a prochiral ketone precursor, such as ethyl 3-oxopiperidine-4-carboxylate. Carbonyl reductases (CREDs) are particularly well-suited for this transformation. Research has demonstrated that a panel of CREDs, expressed in recombinant host organisms like E. coli, can reduce the ketone to yield all four possible stereoisomers—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—with varying degrees of conversion and diastereoselectivity. nih.gov

The biocatalytic reduction is typically performed using whole recombinant cells in an aqueous buffer system (e.g., potassium phosphate (B84403) buffer). nih.gov A co-substrate, such as glucose, is often added to facilitate the in-situ regeneration of the required nicotinamide (B372718) cofactor (NADP+/NADPH), making the process more cost-effective. nih.gov The reaction proceeds at or near ambient temperatures (e.g., 30 °C) and can achieve high conversion rates within 24 hours. nih.gov The choice of enzyme is paramount, as it dictates which stereoisomer is produced.

Table 1: Example of Carbonyl Reductase (CRED) Screening for Stereoselective Synthesis

| Enzyme | Substrate Precursor | Predominant Stereoisomer | Conversion (%) | Diastereomeric Excess (de, %) |

| CRED-A | Ethyl 3-oxopiperidine-4-carboxylate | (3R,4S)-Ethyl 3-hydroxypiperidine-4-carboxylate | >99 | >99 |

| CRED-B | Ethyl 3-oxopiperidine-4-carboxylate | (3S,4R)-Ethyl 3-hydroxypiperidine-4-carboxylate | 98 | 95 |

| CRED-C | Ethyl 3-oxopiperidine-4-carboxylate | (3R,4R)-Ethyl 3-hydroxypiperidine-4-carboxylate | >99 | >99 |

| CRED-D | Ethyl 3-oxopiperidine-4-carboxylate | (3S,4S)-Ethyl 3-hydroxypiperidine-4-carboxylate | 97 | 96 |

Note: This table is illustrative, based on findings reported for analogous 3-substituted-4-hydroxypiperidines. nih.gov

Chemoenzymatic synthesis combines the strengths of both traditional organic chemistry and biocatalysis. nih.gov In this approach, chemical reactions are used to efficiently construct a complex molecular scaffold, which is then subjected to an enzymatic transformation for a key stereoselective step. nih.govru.nl For instance, a racemic mixture of ethyl 3-hydroxypiperidine-4-carboxylate can be synthesized chemically, followed by an enzyme-catalyzed kinetic resolution. Hydrolytic enzymes, such as lipases, are frequently used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. researchgate.net This combination of methods provides a versatile and efficient pathway to enantiopure piperidine derivatives. ru.nlresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of 3-Hydroxypiperidine-4-carboxylate Derivatives

The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com For the synthesis of pharmaceutical intermediates like 3-hydroxypiperidine-4-carboxylate derivatives, these principles guide the development of more sustainable and economically viable manufacturing processes. unibo.itwjpps.com

Solvent-Free and Aqueous Medium Reactions

A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic steps for preparing piperidine derivatives have been adapted to run in aqueous media. For example, key cyclization reactions or hydrolysis steps can be performed in water, sometimes with the addition of a base like sodium hydroxide (B78521) or sodium carbonate. chemicalbook.comgoogle.com The purification process often involves adjusting the pH of the aqueous solution and extracting the product, thereby containing the majority of the process within an aqueous environment. google.comgoogle.com

Solvent-free, or neat, reaction conditions represent another significant green advancement. By eliminating the solvent entirely, waste is dramatically reduced, and purification can be simplified. For certain condensation steps in the synthesis of heterocyclic compounds, reactants can be heated together directly to yield the desired product. researchgate.net For example, a Knoevenagel-type condensation to form a precursor to the piperidine ring could potentially be achieved under solvent-free conditions, reducing both waste and reaction time. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.com Reactions with high atom economy are inherently less wasteful. jocpr.comprimescholars.com

Many traditional synthetic routes, such as those involving stoichiometric amounts of protecting groups or activating agents, suffer from poor atom economy. For instance, a hypothetical synthesis step that uses a large protecting group, which is later removed, generates significant chemical waste.

In contrast, certain reaction types are inherently atom-economical. Rearrangement reactions, cycloadditions (like the Diels-Alder reaction), and catalytic hydrogenations are examples of processes that can, in theory, achieve 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com

Table 2: Illustrative Comparison of Atom Economy in a Synthesis Step

| Reaction Type | Reactants | Product | Byproducts | % Atom Economy* |

| Low Atom Economy | Precursor A + Reagent B | Desired Product | Waste C + Waste D | ~50% |

| High Atom Economy | Precursor X + H₂ (catalyst) | Desired Product | None | 100% |

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100. primescholars.com This is an illustrative example.

A key strategy for waste minimization is the use of catalysts in place of stoichiometric reagents. Catalytic processes, including those using molecular iodine or transition metals, require only small amounts of the catalyst, which can often be recovered and reused, further reducing waste and cost. jocpr.commdpi.com Designing a synthetic route around highly efficient, catalytic, and atom-economical reactions is a fundamental goal in the sustainable production of ethyl 3-hydroxypiperidine-4-carboxylate and its derivatives. rsc.org

Elucidation of Chemical Transformations and Functional Group Interconversions of Ethyl 3 Hydroxypiperidine 4 Carboxylate

Reactivity at the Ester Functionality

The ethyl ester group in ethyl 3-hydroxypiperidine-4-carboxylate is a key site for chemical modification, allowing for its conversion into carboxylic acids, other esters, amides, and alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-hydroxypiperidine-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, efficiently yields the carboxylic acid. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous acidic solution, for instance, with hydrochloric acid or sulfuric acid, also affords the carboxylic acid. This is an equilibrium process, and the use of a large excess of water drives the reaction to completion.

While specific literature on the hydrolysis of ethyl 3-hydroxypiperidine-4-carboxylate is not prevalent, the general principles of ester hydrolysis are well-established and applicable.

Transesterification and Amidation Reactions

The ethyl ester can be converted into other esters or amides, which is particularly useful for modifying the properties of the molecule or for coupling it to other molecular fragments.

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting ethyl 3-hydroxypiperidine-4-carboxylate with methanol (B129727) under acidic conditions would yield methyl 3-hydroxypiperidine-4-carboxylate.

Amidation: The direct conversion of the ester to an amide can be achieved by heating with an amine, a process known as aminolysis. However, this reaction can be slow. More efficient methods for amide bond formation from esters or their hydrolyzed carboxylic acid counterparts are commonly employed.

Modern amidation protocols that can be applied include:

tert-Butoxide-Assisted Amidation: This method allows for the conversion of esters to amides under mild conditions. researchgate.net

Coupling Reagents: After hydrolysis to the carboxylic acid, standard peptide coupling reagents can be used for efficient amide bond formation. A variety of reagents have been developed for this purpose, including EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine). nih.gov The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like diisopropylethylamine (Hünig's base) is also a highly effective method for coupling carboxylic acids with amines. nih.gov

A general scheme for amidation after hydrolysis is presented below:

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Reference |

| 3-Hydroxypiperidine-4-carboxylic acid | Amine (R-NH2) | EDC, HOBt, DMAP | 3-Hydroxy-N-alkylpiperidine-4-carboxamide | nih.gov |

| 3-Hydroxypiperidine-4-carboxylic acid | Amine (R-NH2) | HBTU, Hünig's base | 3-Hydroxy-N-alkylpiperidine-4-carboxamide | nih.gov |

Reduction to Alcohol and Amine Derivatives

The ester functionality can be reduced to a primary alcohol. The choice of reducing agent is crucial for the selectivity of the transformation.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction of ethyl 3-hydroxypiperidine-4-carboxylate with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) would yield (4-(hydroxymethyl)piperidin-3-ol). It is important to note that LiAlH₄ will also reduce a ketone if one were present, for instance, from the oxidation of the 3-hydroxyl group.

| Starting Material | Reagent | Product | Reference |

| Ethyl 3-hydroxypiperidine-4-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | (4-(hydroxymethyl)piperidin-3-ol) | commonorganicchemistry.commasterorganicchemistry.com |

Reduction to Amine Derivatives: While direct reduction of the ester to an amine is not a standard transformation, the corresponding amide, formed as described in section 3.1.2, can be readily reduced to an amine using a strong reducing agent like LiAlH₄. masterorganicchemistry.com This two-step sequence provides access to aminomethyl derivatives.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is another site for chemical modification, allowing for oxidation to a ketone or derivatization to ethers and esters.

Oxidation Reactions and Stereochemical Implications

Oxidation of the secondary alcohol in ethyl 3-hydroxypiperidine-4-carboxylate leads to the formation of ethyl 3-oxopiperidine-4-carboxylate. researchgate.net Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) and Swern or Dess-Martin periodinane oxidation.

The stereochemistry of the hydroxyl group is a critical aspect. In a related context, the enzymatic reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using carbonyl reductases has been shown to produce chiral 3-substituted-4-hydroxypiperidines with high stereoselectivity. nih.govrsc.org This highlights the potential for creating specific stereoisomers of 3-hydroxypiperidine (B146073) derivatives. The reverse reaction, the oxidation of a specific stereoisomer of ethyl 3-hydroxypiperidine-4-carboxylate, would lead to the corresponding ketone. The stereocenter at C-4 would influence the stereochemical outcome of subsequent reactions.

The enzymatic reduction studies on a similar substrate demonstrate that different enzymes can produce different stereoisomers with high enantiomeric and diastereomeric excess. nih.govrsc.org This implies that enzymatic oxidation could also be a viable method for achieving stereoselective transformations.

| Substrate (Analogous) | Enzyme | Product Stereochemistry | Reference |

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | HeCR | (3R,4S) | nih.govrsc.org |

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | DbCR | (3S,4R) | nih.govrsc.org |

Derivatization to Ethers and Esters

The hydroxyl group can be derivatized to form ethers or esters, which can serve as protecting groups or introduce new functionalities.

Etherification: The formation of an ether from the hydroxyl group can be achieved under basic conditions. For example, deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) would yield the corresponding ether. In a study on the synthesis of bipyridine precursors, a hydroxyl group on a pyridine (B92270) ring was converted to a methoxymethyl (MOM) ether, a common protecting group strategy. mdpi.com

Esterification: The hydroxyl group can be acylated to form an ester. This is typically done by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, coupling with a carboxylic acid using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a mild and efficient method for ester formation. orgsyn.org

| Reaction | Reagents | Product | Reference |

| Etherification (general) | 1. NaH 2. Alkyl halide (R-X) | Ethyl 3-(alkoxy)piperidine-4-carboxylate | N/A |

| Esterification (general) | Carboxylic acid (R-COOH), DCC, DMAP | Ethyl 3-(acyloxy)piperidine-4-carboxylate | orgsyn.org |

Elimination Reactions and Unsaturated Piperidine (B6355638) Formation

The hydroxyl group at the C-3 position of ethyl 3-hydroxypiperidine-4-carboxylate can undergo elimination reactions, typically through dehydration, to form unsaturated piperidine derivatives, specifically tetrahydropyridines. This transformation is a key step in the synthesis of various biologically active molecules.

The dehydration of polysubstituted 2-hydroxypiperidines can lead to the formation of 1,4,5,6-tetrahydropyridines. nih.gov This process can be influenced by the reaction conditions, such as the presence of an acid catalyst. For instance, the dehydration of a polysubstituted 2-hydroxypiperidine was shown to proceed slowly, but the rate could be increased by acidification. nih.gov This suggests that the elimination reaction is facilitated by protonation of the hydroxyl group, which makes it a better leaving group (water). The resulting carbocation intermediate then loses a proton to form the double bond of the tetrahydropyridine (B1245486) ring.

The formation of tetrahydropyridines can be highly stereoselective. nih.gov The stereochemistry of the starting hydroxypiperidine and the reaction conditions can influence the stereochemical outcome of the elimination reaction.

One specific example of an unsaturated piperidine that can be synthesized is ethyl 1,2,5,6-tetrahydropyridine-4-carboxylate. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. A one-pot multi-component reaction using 4-fluoroaniline, ethyl acetoacetate, and benzaldehyde (B42025) can produce a highly functionalized tetrahydropyridine derivative. iucr.org

Reactivity of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring of ethyl 3-hydroxypiperidine-4-carboxylate is a nucleophilic center and can readily participate in various reactions, including N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be functionalized through N-alkylation and N-acylation reactions to introduce a wide range of substituents. These reactions are fundamental in modifying the properties of the parent compound and in the synthesis of more complex molecules.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the piperidine with an alkyl halide or other alkylating agents. For instance, N-aryl-substituted azacycles can be synthesized from cyclic ethers through a process that involves the formation of two new C-N bonds. nih.gov

N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting the piperidine with an acyl chloride, anhydride, or carboxylic acid. For example, the synthesis of N-Boc-4-hydroxypiperidine involves the reaction of 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate. google.comgoogle.com Similarly, the synthesis of ethyl 4-hydroxypiperidine-1-carboxylate can be achieved by reacting 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine. chemicalbook.com

The table below summarizes some examples of N-alkylation and N-acylation reactions of piperidine derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | N-Boc-4-hydroxypiperidine | N-Acylation |

| 4-Hydroxypiperidine | Ethyl chloroformate/Triethylamine | Ethyl 4-hydroxypiperidine-1-carboxylate | N-Acylation |

| Cyclic ethers | - | N-aryl-substituted azacycles | N-Alkylation |

These reactions are crucial for creating a diverse library of piperidine derivatives with varied biological activities.

Formation of N-Heterocyclic Derivatives

The reactivity of the piperidine nitrogen allows for its incorporation into more complex N-heterocyclic systems. This can be achieved through intramolecular cyclization reactions, where the nitrogen atom acts as a nucleophile to form a new ring.

For example, the intramolecular cyclization of N-cyano sulfoximines can be used to synthesize thiadiazine 1-oxides. nih.gov This reaction proceeds through acid-induced hydrolysis of the cyano group followed by intramolecular cyclocondensation. nih.gov Another example is the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines, where a terminal alkyne on the piperidine ring is converted into a 1,2,3-triazole through a 1,3-dipolar cycloaddition with an organic azide. researchgate.net

These reactions demonstrate the utility of the piperidine nitrogen in constructing fused and spirocyclic heterocyclic systems, which are common motifs in many biologically active compounds.

Functionalization of the Piperidine Ring System and Introduction of Novel Substituents

Beyond the inherent reactivity of its functional groups, the piperidine ring of ethyl 3-hydroxypiperidine-4-carboxylate can be further modified to introduce new substituents and to alter the ring structure itself.

Regioselective and Stereoselective Substitutions

The introduction of new substituents onto the piperidine ring can be achieved with a high degree of control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the new group.

Enzymatic reductions of 3-substituted 4-oxopiperidines using carbonyl reductases have been shown to produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric and diastereomeric excess. nih.govrsc.org This biocatalytic approach offers a green and efficient method for accessing specific stereoisomers of substituted piperidines. rsc.org

The synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines is achieved through the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. researchgate.net This is followed by the conversion of the resulting terminal alkyne into a triazole ring. researchgate.net

These examples highlight the sophisticated strategies employed to achieve precise control over the structure of substituted piperidines, which is crucial for the development of new therapeutic agents.

Ring Expansion and Contraction Methodologies

The piperidine ring itself can be chemically transformed into larger or smaller ring systems, providing access to other important classes of nitrogen-containing heterocycles like azepanes and pyrrolidines.

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared from piperidines through ring expansion with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net This strategy can be applied to construct the azepine backbone of biologically active compounds. rsc.org Palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines offers an efficient route to azepane and azocane (B75157) counterparts. chemrxiv.org

Ring Contraction: While less common for nitrogen heterocycles compared to carbocycles, methods for piperidine ring contraction exist. nih.gov One approach involves a visible light-mediated reaction of α-acylated cyclic piperidines to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another strategy leverages bicyclic, quaternary-ammonium intermediates that undergo a formal ring contraction upon attack by an external nucleophile. nih.gov

The table below provides a summary of ring expansion and contraction methodologies for piperidine derivatives.

| Transformation | Methodology | Product |

| Ring Expansion | Diastereoselective tandem ring-enlargement | Azepane derivatives |

| Ring Expansion | Palladium-catalyzed allylic amine rearrangement | Azepane and azocane derivatives |

| Ring Contraction | Visible light-mediated reaction of α-acylated piperidines | cis-1,2-disubstituted cyclopentanes |

| Ring Contraction | Bicyclic quaternary-ammonium intermediates | Pyrrolidine derivatives |

These ring modification strategies significantly expand the synthetic utility of piperidine-based starting materials, allowing for the creation of a wider range of heterocyclic structures.

Strategic Applications of Ethyl 3 Hydroxypiperidine 4 Carboxylate As a Core Building Block in Advanced Molecular Construction

Role as a Privileged Scaffold in Heterocyclic Chemistry and Bioactive Compound Design

The 3-hydroxypiperidine (B146073) motif is a well-established privileged scaffold in medicinal chemistry. ketonepharma.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a recurring and valuable structural unit in the design of bioactive compounds. Many piperidine (B6355638) derivatives exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and anesthetic properties, and are crucial components in treatments for viral infections and diabetes. google.com The 3-hydroxypiperidine unit, in particular, is a key structural feature in various drugs and clinical candidates, such as antiarrhythmic agents, calcium antagonists, and serotonin (B10506) receptor agonists. google.com

Ethyl 3-hydroxypiperidine-4-carboxylate serves as a functionalized and synthetically tractable version of this core scaffold. The presence of the ester and hydroxyl groups provides convenient handles for chemical modification, allowing chemists to introduce diversity and tailor the molecule for specific biological targets. Its utility as a heterocyclic intermediate is noted in the synthesis of more complex molecules. googleapis.com For instance, this compound has been utilized as a key starting material in the preparation of C10-alkylene substituted 13-membered macrolides, a class of compounds with potential therapeutic applications. google.comgoogle.com The strategic placement of functional groups on the piperidine ring allows it to act as a versatile precursor for a variety of more complex heterocyclic systems.

| Bioactive Compound Class or Application | Core Scaffold | Significance | Reference(s) |

| Antiarrhythmic Drugs | 3-Hydroxypiperidine | A key structural unit found in drugs that regulate heart rhythm. | google.com |

| Calcium Antagonists | 3-Hydroxypiperidine | Forms the basis of compounds that modulate calcium channel activity. | google.com |

| Serotonin Receptor Agonists | 3-Hydroxypiperidine | A core component in molecules designed to target serotonin receptors. | google.com |

| CCR5 Receptor Antagonists | 4-Hydroxypiperidine (B117109) | Derivatives have been optimized for potent anti-HIV activity. | nih.gov |

| Neurokinin-1 (NK₁) Receptor Antagonists | 3-Benzhydryl-4-piperidone | The piperidone skeleton is a privileged substructure for GPCR targets. | nih.gov |

| Neurokinin-3 (NK₃) Receptor Antagonists | Fused Piperidine | Used to develop antagonists for women's health disorders. | nih.govkyoto-u.ac.jp |

Utilization in the Synthesis of Complex Natural Products and Analogues

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids. acs.org The synthesis of these complex molecules and their analogues is a significant endeavor in organic chemistry, often requiring chiral building blocks to construct the target's intricate three-dimensional structure.

While the broader class of piperidines is central to natural product synthesis, specific documented examples detailing the use of Ethyl 3-hydroxypiperidine-4-carboxylate as a starting material for the total synthesis of a named natural product are not prominent in the reviewed literature. However, its value is clearly demonstrated in the synthesis of complex synthetic molecules that are analogous in complexity to natural products. A notable example is its use in the multi-step synthesis of large, 13-membered macroring structures. google.comgoogle.com This process leverages the compound's inherent functionality to build out a complex macrocycle, demonstrating its utility as a foundational element for molecules of significant structural complexity.

Precursor to Structurally Diverse Molecular Probes for Biological Systems

Molecular probes are essential tools designed to study biological processes, often by interacting with a specific target like an enzyme or receptor. While Ethyl 3-hydroxypiperidine-4-carboxylate is used to synthesize compounds with potent biological activity, its specific application as a precursor for molecules designed explicitly as "molecular probes" is not extensively detailed in the available research.

However, its derivatives have been developed as potent antagonists for targets like the CCR5 receptor, which is relevant to HIV research. nih.gov The development of such receptor antagonists involves creating molecules that bind with high affinity and selectivity to a biological target. This same principle underpins the design of certain types of molecular probes, such as those used in competitive binding assays or imaging applications. Therefore, while not their primary described purpose, the potent and selective antagonists derived from related piperidine scaffolds possess the fundamental characteristics required for potential adaptation into molecular probes for studying their respective biological systems.

Integration into Peptidomimetic and Oligomeric Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as stability and oral bioavailability. The rigid, cyclic nature of the piperidine scaffold makes it an excellent template for inducing specific conformations that can mimic the secondary structures of peptides, such as β-turns.

Ethyl 3-hydroxypiperidine-4-carboxylate, with its defined stereochemistry and multiple functionalization points (amine, hydroxyl, and ester), is a suitable building block for constructing such constrained structures. The nitrogen atom can be integrated into a peptide-like backbone, while the substituents on the ring can mimic amino acid side chains. Although direct examples of its incorporation into linear peptidomimetics or oligomers are not the focus of the reviewed literature, its successful use in the synthesis of complex 13-membered macrolides highlights its utility in building large, conformationally organized molecules. google.comgoogle.com This application demonstrates the compound's role in creating sophisticated architectures that move beyond simple small molecules, a foundational concept in the fields of peptidomimetics and macrocyclic drug discovery.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds (a "library") for high-throughput screening against biological targets. A central "scaffold" is typically used, onto which various chemical appendages are systematically added. The molecular framework of Ethyl 3-hydroxypiperidine-4-carboxylate is well-suited for this purpose. The secondary amine, the hydroxyl group, and the ester moiety all serve as reactive handles for diversification, allowing for the attachment of a wide variety of chemical groups at different points on the molecule.

While specific libraries built from Ethyl 3-hydroxypiperidine-4-carboxylate are not detailed, the utility of the piperidine core in library synthesis is well-documented. For example, related 3-benzhydryl-4-piperidone skeletons have been explicitly noted for their use in chemical library synthesis to generate novel neurokinin-1 receptor antagonists. nih.gov In other work, parallel synthesis was employed to elaborate the structure-activity relationship (SAR) of 4-hydroxypiperidine derivatives, leading to potent CCR5 antagonists. nih.govlookchem.com Furthermore, a library of structurally diverse spirooxindoles was constructed using piperidine as a catalyst in a multicomponent reaction, demonstrating the scaffold's role in facilitating diversity-oriented synthesis. rsc.org These examples underscore the potential of the functionalized piperidine class, including Ethyl 3-hydroxypiperidine-4-carboxylate, as a valuable scaffold for generating focused chemical libraries to accelerate drug discovery.

| Piperidine-Based Scaffold | Synthetic Approach | Resulting Compound Class | Reference(s) |

| 3-Benzhydryl-4-piperidone | Versatile coupling and condensation reactions | Library of Neurokinin-1 (NK₁) receptor antagonists | nih.gov |

| 4-Hydroxypiperidine derivatives | Parallel synthesis for SAR elaboration | Potent CCR5 receptor antagonists | nih.govlookchem.com |

| Piperidine (as catalyst) | One-pot, three-component reaction | Library of diverse spirooxindoles | rsc.org |

Advanced Computational and Theoretical Chemistry Studies of Ethyl 3 Hydroxypiperidine 4 Carboxylate

Conformational Analysis and Energy Landscape Exploration

The biological activity and chemical reactivity of a flexible molecule like Ethyl 3-hydroxypiperidine-4-carboxylate are intrinsically linked to its three-dimensional shape. Conformational analysis is a fundamental computational technique used to identify the stable arrangements of atoms in a molecule (conformers) and to map the potential energy surface that governs their interconversion.

For Ethyl 3-hydroxypiperidine-4-carboxylate, the piperidine (B6355638) ring can adopt several low-energy conformations, primarily chair, boat, and twist-boat forms. The chair conformation is typically the most stable. Furthermore, the relative orientations of the hydroxyl and ethyl carboxylate substituents (axial vs. equatorial) give rise to different diastereomers (cis and trans), each with its own set of stable conformers. A patent for 3-aminocycloalkyl compounds mentions the use of a mixture of cis and trans isomers of Ethyl 3-hydroxypiperidine-4-carboxylate, highlighting the relevance of understanding the stereoisomers of this compound.

A systematic conformational search, employing methods like molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) followed by higher-level quantum mechanical geometry optimizations, would be the standard approach. The goal is to locate all unique conformers within a given energy window above the global minimum. The resulting energy landscape would reveal the relative populations of each conformer at a given temperature, governed by the Boltzmann distribution. This information is critical for understanding which shape the molecule is likely to adopt when interacting with a biological target or participating in a chemical reaction.

Table 1: Illustrative Relative Energies of Potential Conformers of Ethyl 3-hydroxypiperidine-4-carboxylate (Note: These are hypothetical values for illustrative purposes, based on typical findings for substituted piperidines.)

| Conformer | Substituent Orientations (3-OH, 4-COOEt) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (cis) | Equatorial, Axial | 0.00 |

| Chair 2 (cis) | Axial, Equatorial | 1.5 |

| Chair 1 (trans) | Equatorial, Equatorial | 0.2 |

| Chair 2 (trans) | Axial, Axial | 4.5 |

| Twist-Boat | - | > 5.0 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule. For Ethyl 3-hydroxypiperidine-4-carboxylate, DFT calculations could elucidate its reactivity, stability, and spectroscopic characteristics.

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Ethyl 3-hydroxypiperidine-4-carboxylate, the oxygen atoms of the hydroxyl and carboxylate groups, along with the nitrogen atom of the piperidine ring, would be expected to be nucleophilic sites. In a study on a related tetrahydrothienopyridine derivative, MEP analysis was used to identify the most electrophilic and nucleophilic sites, guiding the understanding of intermolecular interactions google.com.

Table 2: Representative Quantum Chemical Descriptors Calculated with DFT (Note: The values are illustrative for Ethyl 3-hydroxypiperidine-4-carboxylate.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 5.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is central to drug discovery and involves scoring the binding affinity of different poses. For Ethyl 3-hydroxypiperidine-4-carboxylate, docking studies would require a specific biological target. Research on similar piperidine-containing molecules shows they are often investigated as inhibitors for targets like acetylcholinesterase (AChE) or bacterial enzymes.

In a hypothetical docking study, Ethyl 3-hydroxypiperidine-4-carboxylate would be placed into the active site of a target protein. The algorithm would then explore various binding modes, evaluating them based on a scoring function that accounts for hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, the piperidine nitrogen could form cation-π interactions, and the ethyl group could engage in hydrophobic interactions.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key binding interactions. Studies on piperidine derivatives targeting BRAF V600E and AChE have used MD simulations to validate the stability of docked complexes.

Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical methods are also powerful tools for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. For Ethyl 3-hydroxypiperidine-4-carboxylate, DFT calculations can predict vibrational frequencies corresponding to IR spectra, as well as NMR chemical shifts (¹H and ¹³C). Comparing these predicted spectra with experimental data can help confirm the molecule's structure and conformational preferences.

Furthermore, theoretical calculations can be used to explore potential chemical reaction pathways. By mapping the energy profile of a reaction, including the structures of transition states and intermediates, chemists can understand the feasibility and mechanism of a chemical transformation. For instance, the synthesis of derivatives from Ethyl 3-hydroxypiperidine-4-carboxylate could be modeled to predict the most likely outcomes and optimize reaction conditions.

In Silico Design and Virtual Screening of Novel Derivatives

Ethyl 3-hydroxypiperidine-4-carboxylate is a scaffold that can be chemically modified to create a library of new derivatives with potentially enhanced biological activities. In silico (computer-based) methods are instrumental in rationally designing these derivatives and prioritizing them for synthesis.

Virtual screening involves using computational methods, like molecular docking, to rapidly assess large libraries of compounds for their potential to bind to a biological target. Starting with the core structure of Ethyl 3-hydroxypiperidine-4-carboxylate, virtual libraries can be generated by adding various substituents at different positions. These virtual compounds can then be docked into a target's active site to identify derivatives with predicted high binding affinity. This approach saves significant time and resources compared to synthesizing and testing every compound. Studies on other heterocyclic cores frequently use this strategy to identify promising lead compounds for drug development.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Research for Ethyl 3 Hydroxypiperidine 4 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For ethyl 3-hydroxypiperidine-4-carboxylate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for unambiguous assignment of all protons and carbons.

¹H NMR: This technique provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The spectrum of ethyl 3-hydroxypiperidine-4-carboxylate would show distinct signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the protons on the piperidine (B6355638) ring. The chemical shifts of the protons attached to the chiral centers (C3 and C4) are particularly important for determining the relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring, including the hydroxyl-bearing carbon (C3). mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of the spin systems within the piperidine ring and the ethyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling definitive assignment of which proton is attached to which carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule, for instance, showing the correlation from the ethyl group protons to the ester carbonyl carbon, or from the piperidine ring protons to the ester carbonyl. mdpi.com

These NMR techniques, when used in combination, allow for the complete and unambiguous assignment of the molecule's covalent structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Ethyl 3-hydroxypiperidine-4-carboxylate This table presents expected chemical shift ranges based on the analysis of similar piperidine structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₂CH₃ | ~4.1 (q) | ~61.0 | C=O |

| -OCH₂CH₃ | ~1.2 (t) | ~14.0 | -OCH₂- |

| C=O | - | ~173.0 | - |

| H3 | ~4.0 (m) | ~68.0 | C2, C4, C5 |

| H4 | ~2.8 (m) | ~45.0 | C2, C3, C5, C6, C=O |

| Piperidine Ring CH₂ | 1.6 - 3.2 (m) | 40.0 - 55.0 | Adjacent carbons |

| NH | Variable (br s) | - | C2, C6 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity

Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For instance, the positive-ion mode HRESIMS of a derivative showed a pseudo-molecular ion [M + Na]⁺ peak consistent with its molecular formula. mdpi.com This confirmation is a critical step in verifying the identity of a newly synthesized compound like ethyl 3-hydroxypiperidine-4-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing the purity of volatile or derivatized samples of ethyl 3-hydroxypiperidine-4-carboxylate. The sample is vaporized and separated on a GC column, with individual components entering the mass spectrometer for detection. scholarsresearchlibrary.com This allows for the identification of any impurities or byproducts from the synthesis. The fragmentation pattern observed in the mass spectrum can also provide structural information that corroborates NMR data. For related compounds, GC-MS has been used to identify components in a mixture by matching their mass spectra with library data. nih.govnih.gov

Table 2: Hypothetical GC-MS Fragmentation Data for a Derivative of Ethyl 3-hydroxypiperidine-4-carboxylate

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms molecular weight |

| [M-OC₂H₅]+ | Loss of the ethoxy group | Indicates an ethyl ester |

| [M-COOC₂H₅]+ | Loss of the entire carboxylate group | Confirms the ester functionality |

| [M-H₂O]+ | Loss of water | Suggests the presence of a hydroxyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a rapid and powerful technique for identifying key functional groups. In the spectrum of ethyl 3-hydroxypiperidine-4-carboxylate, characteristic absorption bands would confirm the presence of the hydroxyl (-OH), amine (N-H), and ester (C=O) groups. For example, a broad absorption around 3400 cm⁻¹ would indicate the O-H stretch, while a strong, sharp absorption around 1730 cm⁻¹ is characteristic of the ester carbonyl stretch. mdpi.comnih.gov The N-H stretch of the secondary amine would appear in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While C=O stretches are visible in both, C-C and C-N backbone vibrations in the piperidine ring may be more prominent in the Raman spectrum. The combination of IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Key Vibrational Frequencies for Ethyl 3-hydroxypiperidine-4-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | IR |

| Amine (N-H) | N-H Stretch | 3300 - 3500 | IR |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | IR, Raman |

| Ester (C=O) | C=O Stretch | 1730 - 1750 | IR, Raman |

| Ester (C-O) | C-O Stretch | 1150 - 1250 | IR |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

For chiral molecules like ethyl 3-hydroxypiperidine-4-carboxylate, X-ray crystallography is the definitive method for determining the absolute configuration of stereocenters and for visualizing the precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis yields precise information on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For ethyl 3-hydroxypiperidine-4-carboxylate, which has at least two stereocenters (C3 and C4), X-ray crystallography can unambiguously establish their relative and absolute stereochemistry (e.g., cis vs. trans, R vs. S). Furthermore, it provides insight into the solid-state packing of the molecules, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl and amine groups, which dictate the crystal lattice structure. nih.gov

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative of Ethyl 3-hydroxypiperidine-4-carboxylate

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/n | Arrangement of molecules in the crystal researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |

| C3-C4 Bond Length | ~1.54 Å | Precise interatomic distances |

| Flack Parameter | ~0.0(1) | Confirmation of absolute stereochemistry |

| Hydrogen Bonds | O-H···O, N-H···O | Details of intermolecular interactions nih.gov |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since ethyl 3-hydroxypiperidine-4-carboxylate is a chiral molecule, it is often necessary to synthesize it in an enantiomerically pure form. Chiral chromatography is the primary method used to separate enantiomers and determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric purity assessment. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. A study on the related compound (S)-1-Boc-3-hydroxypiperidine successfully developed a normal-phase HPLC method using a Chiralpak column to quantify the (R)-isomer impurity. researchgate.net A similar strategy would be employed for ethyl 3-hydroxypiperidine-4-carboxylate, where method development would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can also be an effective technique. The principles are similar to chiral HPLC, but it uses a gaseous mobile phase and a GC column coated with a chiral selector.

The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a critical measure of the product's stereochemical purity. researchgate.net

Table 5: Example Chiral HPLC Method Parameters for Enantiomeric Purity Assessment This table is based on methods developed for similar chiral piperidine structures. researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak IC-3 or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture (e.g., Hexane:Ethanol:Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Output | Separated peaks for (R) and (S) enantiomers |

Future Perspectives and Emerging Research Avenues for Ethyl 3 Hydroxypiperidine 4 Carboxylate in Chemical Research

The strategic positioning of hydroxyl and carboxylate functionalities on the piperidine (B6355638) ring makes ethyl 3-hydroxypiperidine-4-carboxylate a versatile scaffold with significant potential for future chemical research. Its unique stereochemical and electronic properties open doors to a variety of applications, from sustainable synthesis to advanced materials. This article explores the emerging research avenues that are poised to leverage the capabilities of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-hydroxypiperidine-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, piperidine derivatives are often synthesized by reacting piperidine precursors with ethyl esters under reflux in polar solvents (e.g., ethanol) . Optimization includes adjusting temperature (50–80°C), solvent polarity, and catalysts (e.g., Lewis acids). Reaction progress is monitored via TLC or HPLC to isolate intermediates and confirm purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : Assign peaks for hydroxyl (δ 1.5–5.0 ppm), ester carbonyl (δ 165–175 ppm), and piperidine protons (δ 2.0–3.5 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding networks using programs like SHELX . For example, bond lengths in similar compounds (C–O: 1.21–1.23 Å, C–N: 1.47–1.49 Å) confirm ester and piperidine moieties .

- IR : Identify O–H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Q. How are purity and stability assessed during synthesis?

- Methodological Answer :

- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .

- DSC/TGA : Monitor thermal stability (decomposition >200°C for similar esters) and glass transitions .

- Karl Fischer titration : Measure residual moisture (<0.1% for hygroscopic piperidines) .

Advanced Research Questions

Q. How can computational modeling predict biological activity or intermolecular interactions?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with active-site carboxyl groups). Piperidine derivatives often show affinity for neurotransmitter receptors due to their conformational flexibility .

- Mercury CSD : Analyze crystal packing similarity (e.g., hydrogen-bond motifs like O–H···O/N) to infer solubility or polymorphism risks .

Q. What experimental design strategies resolve contradictions in spectral or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare XRD-derived bond angles with DFT-optimized geometries (e.g., deviations >0.05 Å suggest disorder or twinning) .

- 23 Factorial Design : Systematically vary factors (e.g., solvent, temperature) to isolate sources of spectral noise (e.g., solvent residues in NMR) .

Q. How are reaction pathways optimized for enantioselective synthesis?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP or Jacobsen catalysts to control stereochemistry at the piperidine C3/C4 positions .

- Chiral HPLC : Validate enantiomeric excess (ee >98%) with columns like Chiralpak AD-H .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Stabilize hygroscopic compounds by freeze-drying under vacuum (residual solvents <0.01%) .

- Inert atmosphere : Store under argon at −20°C to prevent oxidation of the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.